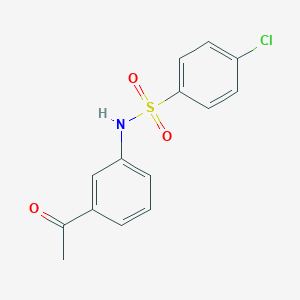

N-(3-Acetylphenyl)-4-chlorbenzolsulfonamid

Übersicht

Beschreibung

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Wissenschaftliche Forschungsanwendungen

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have a broad range of targets, primarily due to their ability to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction . .

Mode of Action

They act by inhibiting the enzyme dihydropteroate synthase, involved in the synthesis of folic acid in bacteria .

Biochemical Pathways

Sulfonamides interfere with the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthase, they prevent the conversion of PABA to dihydropteroate, a key step in folic acid synthesis. This disruption leads to a deficiency in folic acid, which is essential for the synthesis of nucleic acids in bacteria .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .

Result of Action

The primary result of the action of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, like other sulfonamides, is the inhibition of bacterial growth and reproduction by disrupting folic acid synthesis . This leads to a deficiency in the nucleic acids necessary for bacterial survival and proliferation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-acetylphenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

Oxidation: Formation of N-(3-carboxyphenyl)-4-chlorobenzenesulfonamide.

Reduction: Formation of N-(3-aminophenyl)-4-chlorobenzenesulfonamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- N-(4-acetylphenyl)-2-chloroacetamide

These compounds share similar structural features but differ in their substituents, which can influence their biological activity and chemical reactivity

Biologische Aktivität

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group. They have been widely studied for their antibacterial properties due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. Specifically, they inhibit the enzyme dihydropteroate synthase, which is crucial for converting para-aminobenzoic acid (PABA) into dihydropteroate, a precursor for folic acid synthesis in bacteria.

Target Enzyme: Dihydropteroate Synthase

- Inhibition Mechanism : N-(3-acetylphenyl)-4-chlorobenzenesulfonamide acts by mimicking PABA, thereby competitively inhibiting dihydropteroate synthase. This inhibition leads to a decrease in folic acid production, essential for nucleic acid synthesis in bacteria, ultimately resulting in bacteriostatic effects.

Biochemical Pathways

- Folic Acid Synthesis : By disrupting the folic acid synthesis pathway, sulfonamides like N-(3-acetylphenyl)-4-chlorobenzenesulfonamide prevent bacterial growth and replication. This mechanism is crucial in treating bacterial infections .

Pharmacokinetics

Sulfonamides are generally well absorbed through the gastrointestinal tract and exhibit wide distribution across body tissues. They are primarily metabolized in the liver and excreted via urine. The pharmacokinetic profile indicates that these compounds can achieve therapeutic concentrations effectively when administered appropriately.

Antimicrobial Activity

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide has shown promising antimicrobial properties against various bacterial strains:

- Activity Spectrum : It exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .

- Case Study : In a study evaluating several sulfonamide derivatives, N-(3-acetylphenyl)-4-chlorobenzenesulfonamide demonstrated effective inhibition of bacterial growth, supporting its potential as an antimicrobial agent .

Anticancer Properties

Recent research has indicated that N-(3-acetylphenyl)-4-chlorobenzenesulfonamide may possess anticancer properties:

- Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and cell cycle arrest. For instance, it was found to significantly increase annexin V-FITC staining in MDA-MB-231 breast cancer cells, indicating enhanced apoptosis compared to control groups .

- Mechanistic Insights : The compound's anticancer activity appears to be linked to mitochondrial membrane depolarization and activation of caspases involved in apoptosis pathways .

Comparative Analysis with Related Compounds

To understand the biological activity of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide better, a comparative analysis with other sulfonamide derivatives is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-4-chlorobenzenesulfonamide | Similar sulfonamide structure | Moderate antimicrobial activity |

| N-(3-methylphenyl)-4-chlorobenzenesulfonamide | Contains a methyl group | Enhanced antibacterial properties |

| N-(2-acetylphenyl)-4-chlorobenzenesulfonamide | Acetyl group at ortho position | Variable reactivity and activity |

| N-(3-acetoxyphenyl)-4-chlorobenzenesulfonamide | Acetoxy group instead of acetyl | Altered solubility and potential activity differences |

This table illustrates how variations in substituents can influence both the chemical behavior and biological activity of sulfonamides, emphasizing the unique profile of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide within its class .

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBZYZLECRBEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308621 | |

| Record name | N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76883-65-3 | |

| Record name | NSC205496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.